Cas no 2137538-01-1 (Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate)

Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- EN300-724456
- 2137538-01-1
- sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate
- Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate
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- Inchi: 1S/C8H9ClO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1
- InChI Key: IZVOSRHZPNOXSN-UHFFFAOYSA-M
- SMILES: ClC1=CC(=C(C=C1OC)OC)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 257.9729519g/mol
- Monoisotopic Mass: 257.9729519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8Ų
Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724456-1.0g |
sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate |
2137538-01-1 | 1g |
$0.0 | 2023-06-06 |
Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate
Introduction to Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate (CAS No. 2137538-01-1)
Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate (CAS No. 2137538-01-1) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of both chloro and methoxy substituents on the benzene ring, along with the sulfinate functional group, contributes to its distinct reactivity and potential utility.
The chemical structure of Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate can be described as a derivative of benzenesulfonic acid, where the sulfonic acid group has been replaced by a sulfinate group. This modification imparts unique electronic and steric properties to the molecule, which are crucial for its role in synthetic chemistry and biological interactions. The compound's solubility in polar solvents and its stability under various conditions make it a versatile intermediate in organic synthesis.
In recent years, there has been a growing interest in the development of novel sulfonate derivatives due to their potential applications in medicine and agriculture. Research has demonstrated that compounds containing the sulfinate group can act as potent inhibitors of certain enzymes and receptors, making them promising candidates for drug discovery. Specifically, Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate has been investigated for its potential role in modulating biological pathways associated with inflammation and infection.
One of the most compelling aspects of Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate is its ability to serve as a building block for more complex molecules. In synthetic chemistry, it is often used as a precursor in the preparation of heterocyclic compounds and other functionalized aromatic systems. The chloro and methoxy groups provide reactive sites for further functionalization, allowing chemists to tailor the properties of the final product to specific needs.
The pharmaceutical industry has shown particular interest in this compound due to its structural similarity to known bioactive molecules. Studies have indicated that derivatives of benzenesulfonates exhibit anti-inflammatory, antimicrobial, and antiviral properties. For instance, researchers have explored the use of sulfonate-based compounds in the treatment of chronic inflammatory diseases, where they function by inhibiting key enzymes involved in the inflammatory response.
Furthermore, Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate has found applications in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that target specific biological pathways in pests while minimizing harm to non-target organisms. This aligns with the growing demand for environmentally friendly agricultural solutions that are both effective and sustainable.
The synthesis of Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate involves a series of well-established chemical reactions, including sulfonylation and substitution reactions on the benzene ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it easier to obtain high-purity samples for research purposes. These improvements have been instrumental in expanding the scope of studies involving this compound.
In conclusion, Sodium 5-chloro-2,4-dimethoxybenzene-1-sulfinate (CAS No. 2137538-01-1) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and sustainable agricultural solutions. As research continues to uncover new applications for this compound, its importance in chemical biology is likely to grow even further.
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